molecular formula C5H9NO B8211142 (1R,4S)-4-aminocyclopent-2-en-1-ol

(1R,4S)-4-aminocyclopent-2-en-1-ol

Cat. No.: B8211142
M. Wt: 99.13 g/mol
InChI Key: NPHHAQOEPZJMNE-UHNVWZDZSA-N
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Description

(1R,4S)-4-Aminocyclopent-2-en-1-ol is a cyclopentene derivative featuring both amino (−NH₂) and hydroxyl (−OH) functional groups on a strained five-membered ring. Its stereochemistry and functional group arrangement make it a valuable intermediate in medicinal chemistry, particularly for synthesizing nucleoside analogs, enzyme inhibitors, and chiral building blocks . The compound’s polar groups confer water solubility and hydrogen-bonding capacity, distinguishing it from structurally related cyclopentene derivatives.

Properties

IUPAC Name

(1R,4S)-4-aminocyclopent-2-en-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO/c6-4-1-2-5(7)3-4/h1-2,4-5,7H,3,6H2/t4-,5+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPHHAQOEPZJMNE-UHNVWZDZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C=CC1O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](C=C[C@@H]1O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

99.13 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Compound Name Functional Groups Molecular Formula Key Structural Features Applications/Notes
(1R,4S)-4-Aminocyclopent-2-en-1-ol −NH₂, −OH C₅H₉NO Amino and hydroxyl groups at C4 and C1 Drug intermediates, chiral catalysts
Methyl (1S,4R)-4-aminocyclopent-2-enecarboxylate HCl −NH₂, −COOCH₃ (ester) C₈H₁₂ClNO₂ Ester group at C1; hydrochloride salt Improved lipophilicity for membrane permeability
[(1S,4R)-4-Acetamidocyclopent-2-en-1-yl]methyl acetate −NHAc, −OAc (acetate) C₁₀H₁₅NO₃ Acetylated amino and hydroxyl groups Prodrug design; enhanced metabolic stability
(1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol −NH(CH₂)₃OH, −S-tetrazole C₁₀H₁₆N₆O₂S Tetrazole-thio and hydroxypropylamino substituents Potential antiviral/antibacterial activity

Physicochemical Properties

  • Solubility :

    • The target compound’s −OH and −NH₂ groups enhance water solubility compared to ester (e.g., methyl carboxylate ) or acetylated derivatives (e.g., [(1S,4R)-4-acetamidocyclopent-2-en-1-yl]methyl acetate ).
    • Bulky substituents (e.g., tetrazole-thio in ) reduce solubility due to increased hydrophobicity.
  • Acidity/Basicity: The amino group (pKa ~9–10) and hydroxyl group (pKa ~12–13) make the compound amphoteric, enabling pH-dependent reactivity. Ester derivatives (e.g., ) lack acidic protons, reducing ionization in physiological conditions.

Spectral Data Comparison

Technique This compound Methyl Ester () Acetate Derivative ()
¹H-NMR −OH (δ 1.5–2.0, broad), −NH₂ (δ 2.5–3.0) Ester −COOCH₃ (δ 3.7–3.8, singlet) −OAc (δ 2.0–2.1), −NHAc (δ 6.5–7.0)
¹³C-NMR C-OH (δ 70–75), C-NH₂ (δ 50–55) Ester carbonyl (δ 170–175) Acetate carbonyls (δ 170–175)
MS (EI) Molecular ion at m/z 115 [M+H]⁺ at m/z 186 (base peak) [M+H]⁺ at m/z 198

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